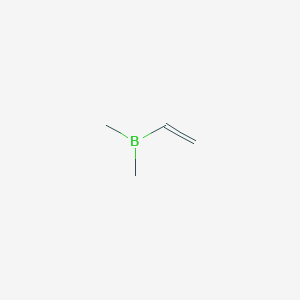
Borane, ethenyldimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylvinylborane is an organoboron compound that features a vinyl group (CH=CH2) attached to a boron atom, which is further bonded to two methyl groups (CH3). This compound is of significant interest in organic chemistry due to its unique reactivity and utility in various synthetic applications, particularly in cycloaddition reactions.
Métodos De Preparación
Dimethylvinylborane can be synthesized through several methods. One common synthetic route involves the hydroboration of alkenes with borane reagents. For instance, the reaction of vinylborane with dimethylborane under controlled conditions can yield dimethylvinylborane. Industrial production methods often involve similar hydroboration techniques but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Análisis De Reacciones Químicas
Dimethylvinylborane undergoes a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:
Diels-Alder Reactions: Dimethylvinylborane acts as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives.
Oxidation: The compound can be oxidized to form boronic acids or boronates, which are valuable intermediates in organic synthesis.
Substitution Reactions: Dimethylvinylborane can participate in substitution reactions where the vinyl group is replaced by other functional groups, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Diels-Alder reactions, the product is typically a cyclohexene derivative with various substituents depending on the diene used .
Aplicaciones Científicas De Investigación
Dimethylvinylborane has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cycloaddition reactions.
Material Science: The compound is used in the development of new materials, including polymers and advanced composites, due to its ability to introduce boron atoms into the molecular structure.
Medicinal Chemistry: Researchers explore its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals that may exhibit unique biological activities.
Mecanismo De Acción
The mechanism of action of dimethylvinylborane in chemical reactions often involves the formation of transient intermediates where the boron atom interacts with other reactants. In Diels-Alder reactions, for example, the boron atom facilitates the formation of a cyclic transition state, leading to the formation of cyclohexene derivatives. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Dimethylvinylborane can be compared with other vinylboranes such as vinylborane and dichlorovinylborane. While all these compounds feature a vinyl group attached to boron, their reactivity and selectivity in chemical reactions can vary significantly:
Dichlorovinylborane: Contains chlorine atoms instead of methyl groups, which can significantly alter its reactivity and the types of reactions it undergoes.
The uniqueness of dimethylvinylborane lies in its balance of reactivity and stability, making it a valuable reagent in various synthetic applications.
Propiedades
Número CAS |
5846-37-7 |
|---|---|
Fórmula molecular |
C4H9B |
Peso molecular |
67.93 g/mol |
Nombre IUPAC |
ethenyl(dimethyl)borane |
InChI |
InChI=1S/C4H9B/c1-4-5(2)3/h4H,1H2,2-3H3 |
Clave InChI |
BJZRMJYVZYZPMM-UHFFFAOYSA-N |
SMILES canónico |
B(C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



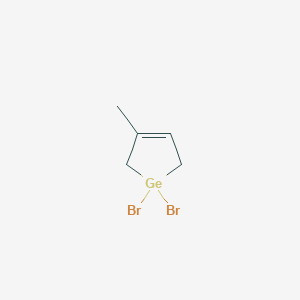
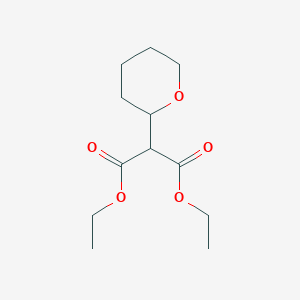
![N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14732924.png)
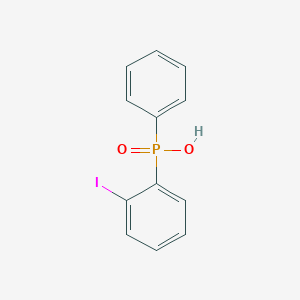
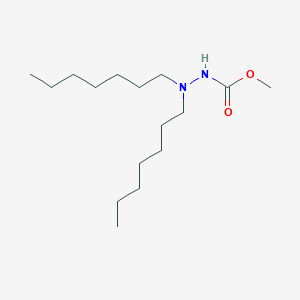
![4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine](/img/structure/B14732942.png)

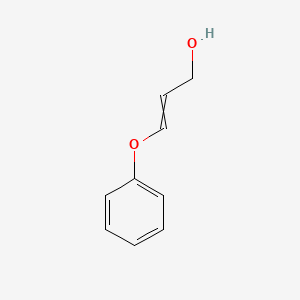



![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
